molecular formula C6H7ClS B8192448 2-Chloro-3-ethylthiophene

2-Chloro-3-ethylthiophene

Cat. No.: B8192448
M. Wt: 146.64 g/mol
InChI Key: LDQRGVZEYRGHLH-UHFFFAOYSA-N
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Description

2-Chloro-3-ethylthiophene is a heterocyclic organic compound that belongs to the thiophene family Thiophenes are five-membered rings containing one sulfur atom The presence of a chlorine atom at the second position and an ethyl group at the third position makes this compound a unique derivative of thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethylthiophene can be achieved through several methods. One common approach involves the chlorination of 3-ethylthiophene using a chlorinating agent such as sulfuryl chloride or thionyl chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform. The reaction mechanism involves the electrophilic substitution of the hydrogen atom at the second position with a chlorine atom.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-ethylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The thiophene ring can be reduced to form dihydrothiophenes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetic acid, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products:

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

Scientific Research Applications

2-Chloro-3-ethylthiophene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and conductive polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their potential use as pharmaceutical agents, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethylthiophene and its derivatives depends on their specific applications. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. In materials science, the electronic properties of this compound derivatives are attributed to the conjugated π-electron system of the thiophene ring, which facilitates charge transport.

Comparison with Similar Compounds

    2-Chlorothiophene: Lacks the ethyl group, making it less sterically hindered.

    3-Ethylthiophene: Lacks the chlorine atom, resulting in different reactivity.

    2-Bromo-3-ethylthiophene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

Uniqueness: 2-Chloro-3-ethylthiophene is unique due to the presence of both a chlorine atom and an ethyl group, which influence its chemical reactivity and physical properties. The combination of these substituents makes it a valuable intermediate for the synthesis of diverse thiophene derivatives with tailored properties for specific applications.

Properties

IUPAC Name

2-chloro-3-ethylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClS/c1-2-5-3-4-8-6(5)7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQRGVZEYRGHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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